

An In-depth Technical Guide to 2-Bromo-6-nitroterephthalic Acid

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Compound of Interest

Compound Name: 2-Bromo-6-nitroterephthalic acid

Cat. No.: B10903999

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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of **2-Bromo-6-nitroterephthalic acid**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, namely 2-bromoterephthalic acid and 2-nitroterephthalic acid, to provide a comparative analysis. A proposed synthetic route is detailed, offering a foundational protocol for its laboratory preparation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Molecular Structure and Identification

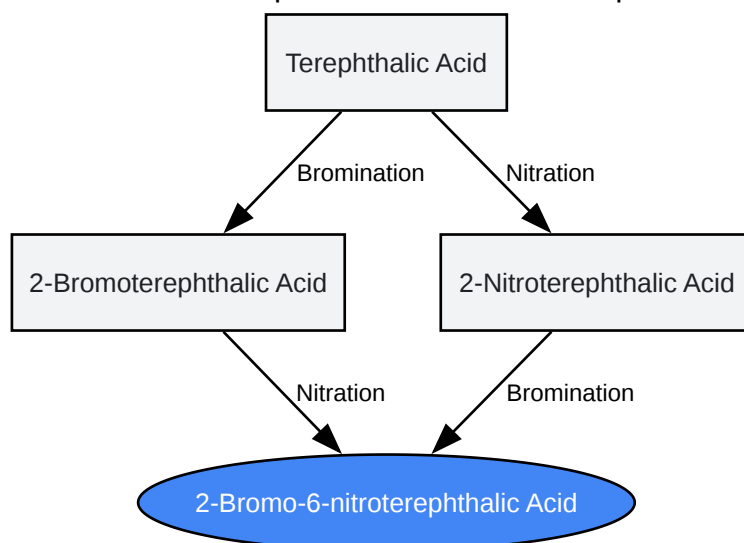
2-Bromo-6-nitroterephthalic acid, systematically named 2-Bromo-6-nitro-1,4-benzenedicarboxylic acid, is a disubstituted aromatic dicarboxylic acid. Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, a bromine atom at position 2, and a nitro group at position 6.

The chemical identifiers for **2-Bromo-6-nitroterephthalic acid** are as follows:

Identifier	Value
IUPAC Name	2-Bromo-6-nitroterephthalic acid
Synonym	2-Bromo-6-nitro-1,4-benzenedicarboxylic acid
CAS Number	356082-44-5
Molecular Formula	C ₈ H ₄ BrNO ₆
Molecular Weight	290.03 g/mol
InChI Key	QSGWZCBLWAKOJP-UHFFFAOYSA-N

Below is a diagram illustrating the logical relationship between **2-Bromo-6-nitroterephthalic acid** and its parent/related structures.

Structural Relationship of 2-Bromo-6-nitroterephthalic Acid



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Figure 1. Relationship to Parent Compounds

Physicochemical Properties (Comparative Analysis)

Direct experimental data for the physicochemical properties of **2-Bromo-6-nitroterephthalic acid** are not readily available in published literature. However, an estimation of its properties can be inferred from the known values of its structural precursors.

Property	2-Bromoterephthalic Acid	2-Nitroterephthalic Acid
CAS Number	586-35-6	610-29-7
Molecular Formula	C ₈ H ₅ BrO ₄	C ₈ H ₅ NO ₆
Molecular Weight	245.03 g/mol	211.13 g/mol
Melting Point	295-297 °C (lit.) [1]	270-272 °C (lit.)
Appearance	White to light yellow powder/crystal	Crystals
Solubility	Soluble in water	Almost transparent in Methanol

Proposed Synthesis: Nitration of 2-Bromoterephthalic Acid

A plausible synthetic route to **2-Bromo-6-nitroterephthalic acid** is the electrophilic nitration of 2-bromoterephthalic acid. The electron-withdrawing nature of the carboxylic acid groups and the bromine atom will influence the regioselectivity of the nitration.

Experimental Protocol

Materials:

- 2-Bromoterephthalic acid
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Distilled Water

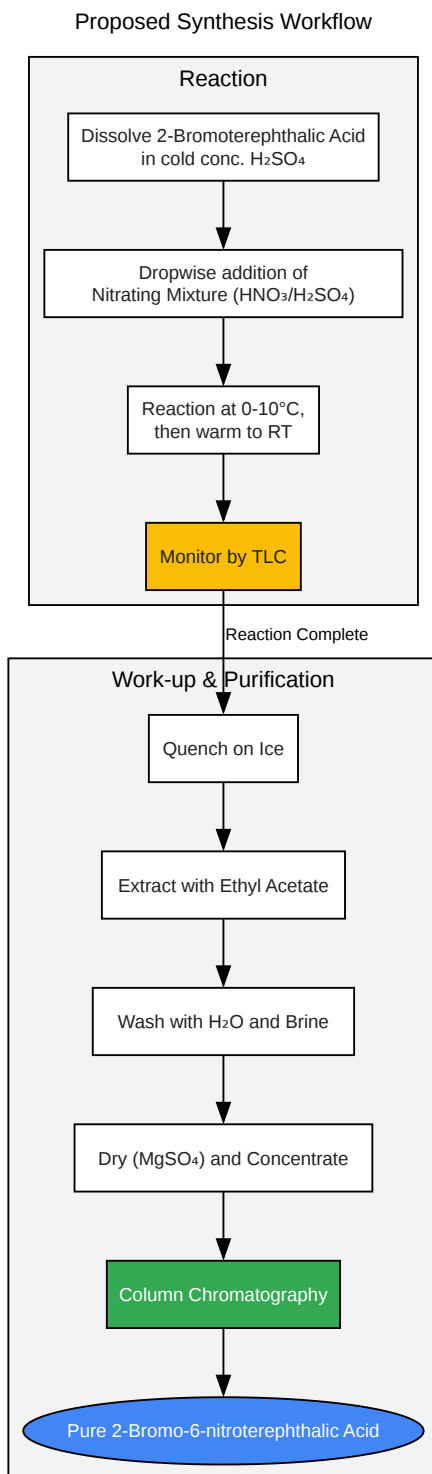
- Ice
- Ethyl Acetate
- Saturated Brine Solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- **Addition of Reactant:** Slowly add 2-bromoterephthalic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
- **Nitration:** Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the solution of 2-bromoterephthalic acid, maintaining the reaction temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture over crushed ice. The crude product should precipitate out of the solution.
- **Extraction:** If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate.
- **Washing:** Wash the organic layer with distilled water and then with a saturated brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography to yield pure **2-Bromo-6-nitroterephthalic acid**.

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of **2-Bromo-6-nitroterephthalic acid**.



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Figure 2. Synthesis Workflow Diagram

Spectral Data (Predicted and Comparative)

While specific spectral data for **2-Bromo-6-nitroterephthalic acid** is not available, predictions can be made based on its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the nitro and carboxylic acid groups.
- ^{13}C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule, with the carboxyl carbons appearing at the most downfield shifts.
- IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad, $\sim 3000\text{ cm}^{-1}$), the C=O stretch of the carboxylic acids ($\sim 1700\text{ cm}^{-1}$), and the asymmetric and symmetric stretches of the nitro group (~ 1550 and $\sim 1350\text{ cm}^{-1}$ respectively).
- Mass Spectrometry: The mass spectrum of 2-bromoterephthalic acid shows a molecular ion peak corresponding to its molecular weight.[2] A similar pattern would be expected for **2-Bromo-6-nitroterephthalic acid**, with a molecular ion peak at m/z 290, along with characteristic isotopic patterns for bromine.

Applications and Future Research

Substituted terephthalic acids are important building blocks in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. The introduction of bromo and nitro groups onto the terephthalic acid scaffold opens up possibilities for further functionalization, making **2-Bromo-6-nitroterephthalic acid** a potentially valuable intermediate in the development of:

- Novel Pharmaceuticals: The functional groups present could serve as handles for the synthesis of more complex molecules with potential biological activity.
- Advanced Materials: The molecule could be used as a linker in the synthesis of MOFs with tailored properties for applications in gas storage, catalysis, and separation.
- Organic Synthesis: It can serve as a versatile starting material for the synthesis of other polysubstituted aromatic compounds.

Further research is required to isolate and characterize **2-Bromo-6-nitroterephthalic acid**, confirm its properties through experimental data, and explore its utility in various applications.

Disclaimer

The information provided in this document, particularly concerning the experimental protocol and predicted spectral data, is based on established principles of organic chemistry and data from analogous compounds. It is intended for guidance and should be used in conjunction with appropriate laboratory safety practices and further literature research.

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References

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